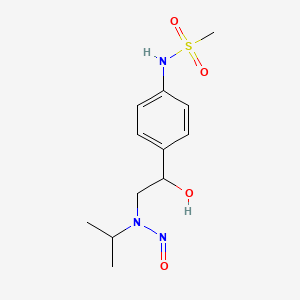

N-Nitrososotalol

Description

Evolution of Nitrosamine (B1359907) Research in Pharmaceutical Contexts

While the carcinogenic properties of certain nitrosamines were identified in the mid-20th century, their significance as pharmaceutical impurities became a major global concern in 2018. fu-berlin.deresearchgate.net The initial crisis was triggered by the detection of NDMA and N-nitrosodiethylamine (NDEA) in lots of "sartan" class blood pressure medications, such as valsartan. europa.eufu-berlin.de This discovery led to widespread product recalls and a comprehensive review by regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu

Subsequent investigations revealed nitrosamine impurities in other widely used medications, including ranitidine (B14927) and metformin, broadening the scope of the issue beyond the sartan class. fu-berlin.deresearchgate.net This series of events highlighted the potential for nitrosamine formation in drug products containing vulnerable secondary or tertiary amine moieties, especially when formulated with excipients containing residual nitrite (B80452) impurities. fda.govmedicinesforeurope.com In response, regulatory bodies issued comprehensive guidance for the industry, mandating a three-step process: risk assessment, confirmatory testing if a risk is identified, and implementation of mitigation strategies to reduce or prevent the formation of these impurities. medicinesforeurope.comcanada.ca This regulatory evolution marked a shift towards a proactive approach in identifying and controlling potentially mutagenic impurities in pharmaceuticals.

Significance of N-Nitrososotalol as a Model NDSRI

This compound (CAS: 134720-07-3) has emerged as a significant model compound for studying NDSRIs. It is the N-nitroso derivative of sotalol (B1662669), a widely used non-selective beta-blocker for treating cardiac arrhythmias. chemicea.com The sotalol molecule contains a secondary amine, which is susceptible to nitrosation, the chemical reaction that forms the this compound impurity. chemicea.com

The importance of this compound as a model is underscored by several factors:

Regulatory Scrutiny : Global regulatory agencies, including the EMA and Health Canada, have established a specific acceptable intake (AI) limit for this compound, highlighting its relevance. europa.eucanada.ca

Analytical Challenge : The development of highly sensitive and specific analytical methods is required for its detection and quantification at trace levels within the API and final drug product. nih.gov

Formation in a Common Drug Class : As an NDSRI of a beta-blocker, it represents a class of drugs that often contains the secondary amine structures prone to nitrosation. efpia.eu Studies on this compound and related compounds (e.g., N-nitrosoatenolol, N-nitroso-propranolol) provide valuable insights applicable to a broader range of pharmaceuticals. mdpi.comresearchgate.net

Forced degradation studies, which intentionally stress a drug substance under conditions like acid, heat, and oxidation, are crucial for identifying potential degradation products like this compound. asianjpr.commedcraveonline.combiopharminternational.com A study utilizing a nitrosation assay procedure (NAP test) followed by supercritical fluid chromatography-mass spectrometry (SFC-MS) not only detected this compound but also revealed the presence of two distinct N-nitroso compound species, suggesting that nitrosation may occur at more than one site on the sotalol molecule. fu-berlin.deresearchgate.net This finding exemplifies the complexity of NDSRI formation and the need for advanced analytical techniques.

Table 1: Regulatory and Analytical Data for this compound

| Parameter | Value/Finding | Source(s) |

| Chemical Name | N-(4-(1-Hydroxy-2-(isopropyl(nitroso)amino)ethyl)phenyl)methanesulfonamide | chemicea.comsynzeal.com |

| CAS Number | 134720-07-3 | europa.euchemicea.com |

| Parent Drug | Sotalol | medicinesforeurope.comchemicea.com |

| Acceptable Intake (AI) Limit | 1500 ng/day | veeprho.commedicinesforeurope.comeuropa.eucanada.ca |

| CPCA Potency Category | 4 | medicinesforeurope.comcanada.ca |

| Analytical Method Example | UHPLC-MS/MS | nih.gov |

| Column | Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) | nih.gov |

| Limit of Quantification (LOQ) | 2-20 ppb (in API) | nih.gov |

| Forced Degradation Finding | Two potential N-nitrosated species detected via SFC-MS | fu-berlin.deresearchgate.net |

Current Research Landscape and Knowledge Gaps

The current research landscape for NDSRIs is focused on refining risk assessments, developing more robust analytical methods, and creating effective mitigation strategies. syr.eduusp.org Mitigation often involves reformulating drug products to include antioxidants (like ascorbic acid) or adjusting the pH to create conditions less favorable for the nitrosation reaction. nih.gov Studies on model NDSRIs, such as N-nitrosobumetanide, have demonstrated that these strategies can be effective in solid dosage forms, but their success is often compound-specific. fda.govimrpress.com

Despite significant progress, several knowledge gaps remain:

Predictive Modeling : Accurately predicting whether, and to what extent, an NDSRI will form in a specific drug product formulation remains a major challenge. syr.edu The kinetics of formation in solid-state vs. solution are not fully understood.

Structural Elucidation : As seen with this compound, a drug substance may form multiple, structurally similar NDSRIs. fu-berlin.deresearchgate.net Fully characterizing these different species and understanding their relative stability and potency is a key area for further research.

Toxicological Data : There is limited compound-specific toxicological and carcinogenicity data for most NDSRIs. dgra.de Regulatory agencies often rely on structure-activity relationships (SAR) and the Carcinogenic Potency Categorization Approach (CPCA) to assign AI limits. medicinesforeurope.comfu-berlin.de Generating more empirical data, for instance through enhanced in vitro mutagenicity assays, is crucial for refining these risk assessments. efpia.euresearchgate.net

Analytical Methodologies : While highly sensitive methods like LC-MS/MS are available, there is a continuous need for method optimization and validation for the growing list of identified NDSRIs to ensure they can be reliably quantified at or below their respective AI limits. nih.govresearchgate.net

Addressing these gaps through continued research is essential for the pharmaceutical industry to ensure the quality and safety of medicines.

Structure

3D Structure

Properties

CAS No. |

134720-07-3 |

|---|---|

Molecular Formula |

C12H19N3O4S |

Molecular Weight |

301.36 g/mol |

IUPAC Name |

N-[4-[1-hydroxy-2-[nitroso(propan-2-yl)amino]ethyl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C12H19N3O4S/c1-9(2)15(14-17)8-12(16)10-4-6-11(7-5-10)13-20(3,18)19/h4-7,9,12-13,16H,8H2,1-3H3 |

InChI Key |

JRGLEYZCDAJXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC(C1=CC=C(C=C1)NS(=O)(=O)C)O)N=O |

Origin of Product |

United States |

Mechanistic Pathways of N Nitrososotalol Formation

General Nitrosation Chemistry of Amine Precursors

N-nitroso compounds, commonly known as nitrosamines, are formed when a nitroso group (-N=O) bonds to the nitrogen atom of an amine. fda.gov The reaction's favorability and rate are influenced by several factors, including the structure of the amine, the nature of the nitrosating agent, and the reaction conditions, such as pH and temperature. contractpharma.comeuropa.eu

Tertiary amines can also form nitrosamines, though the process is generally less direct than with secondary amines. nih.govfu-berlin.de The primary mechanism is nitrosative dealkylation. sci-hub.se This pathway begins with the formation of a quaternary N-nitrosoammonium ion, which is unstable. sci-hub.seresearchgate.net This intermediate then fragments, often through the elimination of nitroxyl (B88944) (HNO), to produce an iminium ion and a secondary amine. sci-hub.se The newly formed secondary amine is then rapidly nitrosated to the corresponding stable N-nitrosamine. nih.govsci-hub.se The cleavage of the carbon-nitrogen bond is a required step in this transformation. europa.eu Quaternary ammonium (B1175870) compounds may also serve as precursors, potentially through degradation into tertiary or secondary amines which then undergo nitrosation. fda.goveuropa.eu

The formation of nitrosamines is contingent on the presence of a nitrosating agent, which acts as a carrier for the nitrosonium ion (NO⁺). sci-hub.selhasalimited.org Common sources and types of nitrosating agents are detailed below.

| Nitrosating Agent | Chemical Formula | Formation and Role |

| Nitrous Acid | HNO₂ | Formed from nitrite (B80452) salts (e.g., sodium nitrite, NaNO₂) in acidic conditions. fda.govwikipedia.org It can then form dinitrogen trioxide (N₂O₃), the active nitrosating species in many aqueous systems. europa.eueuropa.eu |

| Dinitrogen Trioxide | N₂O₃ | Formed from the self-reaction of two molecules of nitrous acid, it is a potent nitrosating agent for secondary and tertiary amines in both aqueous and organic solutions. nih.goveuropa.eu |

| Dinitrogen Tetroxide | N₂O₄ | A powerful nitrosating agent, often found in equilibrium with nitrogen dioxide (NO₂), capable of nitrosating even less reactive precursors like secondary amides. nih.govresearchgate.net |

| Nitrosyl Halides | NOX (e.g., NOCl) | These are highly electrophilic and effective nitrosating agents. sci-hub.seresearchgate.net |

| Nitrosonium Salts | e.g., NOBF₄ | These salts provide a direct source of the nitrosonium ion and are potent nitrosating agents, typically used for less reactive substrates. europa.euresearchgate.net |

This table summarizes key nitrosating agents and their roles in the formation of N-nitroso compounds.

Formation from Tertiary and Quaternary Amine Precursors via Dealkylation

Specific Nitrosation Pathways of Sotalol (B1662669)

Sotalol's molecular structure contains features that make it susceptible to nitrosation under specific conditions, leading to the formation of N-Nitrososotalol. edqm.euefpia.eu

The chemical structure of Sotalol includes a secondary amine group. This N-isopropylamino group is the primary site vulnerable to nitrosation. efpia.eu Consistent with general nitrosation chemistry, this secondary amine can react directly with a nitrosating agent to form the stable this compound impurity. nih.govresearchgate.net The reaction involves the nitrogen atom of the secondary amine acting as a nucleophile, attacking the electrophilic nitrosating species. wikipedia.org The presence of an isopropyl group attached to the nitrogen can influence the reaction rate due to steric effects. efpia.eu

Research has indicated the potential for more than one this compound species. fu-berlin.defu-berlin.de Sotalol possesses a chiral center at the carbon atom bearing the hydroxyl group. While nitrosation at the secondary amine does not directly involve this chiral center, the resulting this compound will exist as a mixture of diastereomers if the starting Sotalol is a racemic mixture.

Furthermore, studies using supercritical fluid chromatography (SFC) have successfully separated two species with the same mass spectrum, suggesting the possibility of nitrosation at different nitrogen atoms within the molecule. fu-berlin.defu-berlin.de Besides the secondary amine, the Sotalol structure also contains a methanesulfonamide (B31651) group (-NHSO₂CH₃). While amides are generally less reactive towards nitrosation than amines, the formation of N-nitroso-sulfonamides is possible, which could account for a second isomeric species. europa.eusci-hub.se Therefore, isomeric forms of this compound could arise from both stereoisomerism and positional isomerism (nitrosation at different nitrogen sites).

Isomeric this compound Species Formation

Manufacturing Process-Induced Formation

The conditions employed during the drug product manufacturing process can create an environment conducive to the formation of this compound.

Process Conditions: High temperatures used in unit operations like drying can accelerate the nitrosation reaction. ujpronline.comacs.org

Formulation Method: Wet granulation is considered a higher-risk process for nitrosamine (B1359907) formation compared to direct compression. nih.govnih.gov The addition of water or other granulation fluids can facilitate the interaction and reaction between the sotalol API and nitrite impurities present in the excipients, especially when combined with the heat from drying steps. nih.govnih.gov The pH of the granulation fluid or the microenvironment within the solid dosage form is also a critical factor. fda.gov

Cross-Contamination Mechanisms

Cross-contamination is a potential source of both nitrosating agents and pre-formed nitrosamines, which can be inadvertently introduced into the sotalol manufacturing chain.

Equipment and Facilities: Inadequate cleaning of manufacturing equipment used for multiple products can lead to carry-over of contaminants. ujpronline.comgmp-compliance.orgresearchgate.net If a previously manufactured product involved the use of nitrosating agents (e.g., sodium nitrite) or resulted in the formation of nitrosamines, these residues could contaminate a subsequent batch of sotalol. fda.gov

Recovered Materials: The use of recovered solvents, reagents, or catalysts poses a significant risk. fda.govgmp-compliance.orgwho.int These materials may have been used in processes that generate nitrosamines or utilize nitrosating agents, and if the recovery and purification processes are not robust, these contaminants can be carried into the sotalol manufacturing process. fda.gov

Supply Chain: Contamination can also originate from the supply chain of raw materials or intermediates. Materials sourced from vendors may have been exposed to conditions that introduce nitrosamine impurities or their precursors. fda.govgmp-compliance.org

| Source Category | Potential Contaminant | Description | Reference |

|---|---|---|---|

| Raw Materials and Solvents | Nitrosating Agents (Nitrites) | Present as impurities in reagents (e.g., sodium azide) and inorganic salts. Can also be found in fresh or recovered solvents. | fda.govgmp-compliance.orgefpia.eu |

| Amine Precursors | The primary precursor is the Sotalol API itself. Impurities in starting materials for sotalol synthesis could also be sources. | nih.govnih.govgmp-compliance.org | |

| Excipient Interactions | Nitrosating Agents (Nitrites) | Trace levels of nitrites are commonly found in many pharmaceutical excipients and can react with the sotalol API. | meggle-pharma.comacs.orgnih.gov |

| Manufacturing Process | Process-Induced Formation | Conditions like high heat (drying) and the presence of water (wet granulation) can facilitate and accelerate the nitrosation reaction. | ujpronline.comacs.orgnih.gov |

| Cross-Contamination | Nitrosating Agents / Pre-formed Nitrosamines | Carry-over from shared equipment, use of non-dedicated recovered solvents, or contaminated starting materials from external suppliers. | fda.govgmp-compliance.orgresearchgate.net |

Advanced Analytical Methodologies for N Nitrososotalol Detection and Quantification

Chromatographic Separation Techniques

Effective separation of N-Nitrososotalol from the active pharmaceutical ingredient (API), sotalol (B1662669), and other potential impurities is critical for accurate quantification. Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques employed for this purpose.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced version of HPLC that utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures. phenomenex.com This results in significantly improved resolution, faster analysis times, and enhanced sensitivity, making it ideal for the trace-level analysis of impurities like this compound. phenomenex.com

A validated UHPLC method coupled with mass spectrometry has been developed for the determination of this compound in sotalol HCl API. nih.govresearchgate.net This method demonstrates the high efficiency of UHPLC in separating the nitrosamine (B1359907) impurity from the parent drug. Key parameters for such a separation often involve reversed-phase chromatography. For instance, an Acquity HSS T3 column (100 mm x 3.0 mm, 1.8 µm) has been successfully used. nih.govresearchgate.net The mobile phase typically consists of an aqueous component, such as 0.1% formic acid in water, and an organic modifier like methanol (B129727) or acetonitrile, run in a gradient mode to ensure optimal separation. nih.govresearchgate.net The high resolving power of UHPLC ensures that this compound is baseline separated from sotalol, which is crucial for preventing ion suppression in the mass spectrometer and achieving accurate quantification.

Table 1: Example UHPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity HSS T3 (100 mm x 3.0 mm, 1.8 µm) | nih.govresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govresearchgate.net |

| Mobile Phase B | Methanol or Acetonitrile | nih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

| LOD/LOQ | 0.02-1.2 ppb / 2-20 ppb | nih.gov |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a valuable alternative and complementary technique to liquid chromatography for the analysis of nitrosamines. researchgate.netnih.gov This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is particularly advantageous for its ability to separate a wide range of compounds with varying polarities, from nonpolar to very polar substances, often in a single analytical run and in shorter timeframes compared to traditional HPLC. researchgate.netnih.gov

While specific applications of SFC for this compound are not extensively documented in readily available literature, the technique's proven capability in separating complex mixtures of nitrosamines in other drug substances, such as sartans, highlights its potential. researchgate.netnih.govfu-berlin.de The use of SFC can facilitate the simultaneous analysis of various nitrosamines and other drug-related impurities within 20 minutes. researchgate.netnih.gov This efficiency makes SFC a promising tool for high-throughput screening and quality control of pharmaceuticals that may be at risk of nitrosamine contamination. nih.govfu-berlin.de

Mass Spectrometry Detection Approaches

Mass spectrometry (MS) is the definitive technique for the detection and quantification of this compound due to its unparalleled sensitivity and selectivity. When coupled with a chromatographic system (LC-MS or SFC-MS), it allows for the confirmation and precise measurement of the impurity at trace levels.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for analyzing polar and thermally labile molecules like this compound. creative-proteomics.com In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the analyte molecules are released as gas-phase ions with minimal fragmentation. creative-proteomics.com

For the analysis of this compound, ESI is typically operated in positive ion mode. nih.govresearchgate.net The molecule readily forms protonated molecular ions, [M+H]+, which can then be selected and measured by the mass analyzer. The efficiency of the ESI process is crucial for achieving the low detection limits required by regulatory agencies. Studies have shown that methods utilizing ESI can reach limits of detection (LOD) in the parts-per-billion (ppb) range for this compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification and structural confirmation of this compound. This technique involves the selection of a specific precursor ion (e.g., the [M+H]+ ion of this compound) which is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. nih.gov The pattern of these product ions serves as a structural fingerprint of the molecule.

The fragmentation of N-nitroso compounds often involves a characteristic neutral loss of the nitroso group (-NO). nih.gov In MS/MS analysis, this is observed as a specific transition from the precursor ion to a product ion. For this compound, the instrument would be set to monitor this specific precursor-to-product ion transition in what is known as Multiple Reaction Monitoring (MRM) mode. This highly selective detection method filters out noise from the sample matrix, leading to excellent sensitivity and accuracy for quantification. researchgate.net

Table 2: Predicted and Observed Mass Transitions for this compound

| Precursor Ion [M+H]+ | Predicted Product Ions | Fragmentation Pathway | Use |

|---|

Note: Specific product ion masses are determined experimentally during method development.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. bioanalysis-zone.commeasurlabs.com This capability is critical for differentiating between compounds that have the same nominal mass but different elemental compositions (isobars) or the same elemental composition but different structures (isomers). bioanalysis-zone.com

While chromatographic separation is the primary tool for separating isomers, HRMS provides an additional layer of confirmation and can, in some cases, help distinguish between them. For instance, if an impurity is suspected, HRMS can confirm its elemental formula by matching the exact mass measurement to a calculated theoretical mass, thereby increasing confidence in the identification of this compound and distinguishing it from other potential isobaric impurities. measurlabs.com However, HRMS alone cannot typically differentiate between structural isomers that have the same exact mass; for this, chromatographic separation or advanced MSn fragmentation techniques are necessary. bioanalysis-zone.comlcms.cz

The primary utility of HRMS in this context is the unequivocal confirmation of the elemental formula of the detected nitrosamine, which is a powerful tool in method development and in the investigation of unknown impurities. thermofisher.com

Method Development and Validation Principles for this compound

The development and validation of analytical methods for this compound are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.comrasayanjournal.co.inresearchgate.net The goal is to establish that the analytical procedure is fit for its intended purpose, which, in this case, is the accurate quantification of a potentially genotoxic impurity at trace levels. formulationbio.comashdin.com Validation involves assessing a series of performance characteristics to ensure the reliability, quality, and consistency of the analytical data. ashdin.comsysrevpharm.org

A study detailing the development of an ultra-high-speed liquid chromatography combined with mass spectrometry detection (UHPLC-MS/MS) method for this compound in Sotalol HCl active pharmaceutical ingredient (API) provides a practical example of these principles in action. nih.gov This method utilized an Acquity HSS T3 column with a gradient of 0.1% formic acid in water and methanol for chromatographic separation. nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. biopharminternational.com The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ashdin.combiopharminternational.com For genotoxic impurities like this compound, achieving extremely low LOD and LOQ values is paramount. mdpi.com

These limits are typically established by analyzing a series of dilutions of a reference standard and are often defined based on the signal-to-noise ratio (S/N), where the LOD is commonly set at an S/N of 3:1 and the LOQ at 10:1. gmpinsiders.com

In a validated UHPLC-MS/MS method for several beta-blocker-related nitrosamines, including this compound, the following limits were achieved: nih.govresearchgate.net

Table 1: Detection and Quantification Limits for this compound

| Parameter | Value (ppb) |

|---|---|

| Limit of Detection (LOD) | 0.02 - 1.2 |

| Limit of Quantification (LOQ) | 2 - 20 |

Source: Journal of Separation Science, 2023. nih.govresearchgate.net

These values demonstrate the high sensitivity of modern analytical instrumentation, which is essential for meeting the stringent regulatory requirements for nitrosamine impurity control. thermofisher.com

Accuracy, Precision, and Linearity Assessment

Accuracy is the measure of closeness between the experimental value and a known true value. sysrevpharm.orgelementlabsolutions.comballuff.com It is typically assessed by determining the recovery of a known amount of the impurity spiked into the sample matrix. ich.org For this compound, accuracy was demonstrated with recovery values ranging from 64.1% to 113.3% across the working range of the validated method. nih.govresearchgate.net Regulatory guidelines generally consider recovery values between 80% and 120% to be acceptable for trace impurity analysis. researchgate.netich.org

Precision refers to the closeness of agreement among a series of measurements from the same homogeneous sample. sysrevpharm.orgelementlabsolutions.com It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ich.org Precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. sysrevpharm.org For the UHPLC-MS/MS method for this compound, the precision was found to be within acceptable limits, demonstrating the method's consistency. nih.govresearchgate.net

Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. sysrevpharm.orgballuff.com This is confirmed by analyzing a series of standards at different concentrations and is typically evaluated by examining the correlation coefficient (R) or coefficient of determination (R²) of the regression line. europa.eu A value close to 1 indicates a strong linear relationship. For this compound analysis, regression coefficients (R) were found to be in the range of 0.9978–0.9999. nih.govresearchgate.net

Table 2: Validation Parameters for a UHPLC-MS/MS Method for this compound

| Validation Parameter | Result | Acceptance Criteria (Typical) |

|---|---|---|

| Accuracy (% Recovery) | 64.1% - 113.3% | 80% - 120% |

| Linearity (Regression Coefficient, R) | 0.9978 - 0.9999 | R ≥ 0.99 |

Source: Journal of Separation Science, 2023. nih.govresearchgate.net

Selectivity and Robustness Considerations

Selectivity , or specificity, is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as the API, other impurities, degradation products, and matrix components. elementlabsolutions.comeuropa.eu In chromatographic methods, this is demonstrated by showing that the analyte peak is well-resolved from other peaks. europa.eu For mass spectrometry-based methods, selectivity is enhanced by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which provides a high degree of certainty in identification and quantification. scribd.com For this compound, the use of two MRM transitions ensures correct identification and quantification, with one transition for quantification and the other for confirmation. scribd.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. sysrevpharm.orgeuropa.eu This provides an indication of its reliability during routine use. europa.eu Robustness is tested by making minor changes to parameters such as mobile phase composition, pH, column temperature, and flow rate. scribd.com The analytical method for this compound was shown to be robust, with the results of these variations meeting the acceptance criteria for precision and accuracy. scribd.com

Reference Standards and Traceability in this compound Analysis

The use of well-characterized reference standards is fundamental to the accuracy and reliability of any quantitative analytical method. european-accreditation.org For this compound analysis, a reference material of known purity is required for instrument calibration and for performing validation studies like accuracy and linearity. ich.orgsynzeal.comclearsynth.com

A Reference Material (RM) is a substance with one or more property values that are sufficiently homogeneous and well-established for its intended use. european-accreditation.org A Certified Reference Material (CRM) is a reference material that has its property values certified by a metrologically valid procedure, accompanied by an uncertainty statement and a statement of metrological traceability. european-accreditation.org

Traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. european-accreditation.orgezag.com In the context of this compound analysis, this means that the value assigned to the commercial reference standard is traceable to a primary standard, often held by a National Metrology Institute (NMI) like the National Institute of Standards and Technology (NIST) in the USA or the Physikalisch-Technische Bundesanstalt (PTB) in Germany. ezag.comnist.govnih.gov This unbroken chain ensures the comparability and validity of analytical results across different laboratories and over time. nih.gov Suppliers of this compound reference standards provide characterization data to comply with regulatory guidelines, and further traceability to pharmacopeial standards can often be established. synzeal.comclearsynth.com

Degradation Kinetics and Stability Studies of N Nitrososotalol

Intrinsic Chemical Stability of the Nitrosamine (B1359907) Moiety

The stability of N-Nitrososotalol is intrinsically linked to the chemical nature of its N-nitrosamine (N-NO) group. The N-NO bond is known to be relatively weak and susceptible to cleavage under certain conditions. The stability of this moiety can be influenced by the electronic and steric environment of the parent molecule. In the case of this compound, the nitrosamine is formed on a secondary amine.

Forced degradation studies are instrumental in assessing the potential for nitrosamine formation. In one such study, sotalol (B1662669) was subjected to a nitrosation assay procedure using a four-fold molar excess of sodium nitrite (B80452) at a pH of 3-4 and a temperature of 37°C for four hours. fu-berlin.deresearchgate.net This experiment demonstrated the formation of this compound, indicating that the sotalol structure is susceptible to nitrosation under these conditions. fu-berlin.deresearchgate.net The study also suggested the formation of two distinct N-nitrosated species of sotalol, which were separable by supercritical fluid chromatography (SFC). fu-berlin.deresearchgate.netscribd.com This suggests that nitrosation may occur at different amine sites within the molecule, such as the secondary amine and the methanesulfonamide (B31651), leading to isomers with different stability profiles. fu-berlin.describd.com

Influence of Environmental Factors on this compound Degradation

The degradation of this compound is significantly influenced by environmental factors such as pH, temperature, and light. Stability studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for determining the shelf life and appropriate storage conditions for drug substances and products that may contain this impurity. synergbiopharma.comich.orgeuropa.eu

pH-Rate Profiles and Reaction Kinetics

The rate of degradation of nitrosamines is often highly dependent on the pH of the solution. nih.govresearchgate.netnih.gov For many nitrosamines, degradation is accelerated in both highly acidic and alkaline conditions, while they exhibit relative stability at neutral pH. nih.gov

Under strongly acidic conditions (e.g., pH 0.3-5), the primary degradation pathway for some nitrosamines is denitrosation, which involves the cleavage of the N-NO bond. nih.gov In alkaline solutions, other degradation mechanisms become more prominent, leading to a variety of different degradation products. nih.gov The degradation kinetics of nitrosamines often follow first-order or pseudo-first-order models. researchgate.netepa.gov

A hypothetical pH-rate profile for this compound, based on typical nitrosamine behavior, is presented in the table below. This table illustrates the expected trend in the degradation rate constant across a range of pH values.

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at a Constant Temperature

| pH | Degradation Rate Constant (k) (s⁻¹) | Predominant Degradation Pathway |

| 1.0 | High | Denitrosation |

| 3.0 | Moderate | Denitrosation |

| 5.0 | Low | Mixed |

| 7.0 | Very Low (Most Stable) | Mixed |

| 9.0 | Moderate | Other Degradation Pathways |

| 11.0 | High | Other Degradation Pathways |

| 13.0 | Very High | Other Degradation Pathways |

Thermal Degradation Pathways

Elevated temperatures can induce the thermal degradation of this compound. scielo.brmdpi.comrsc.orgexpresspolymlett.comnih.gov Thermal stability studies are crucial for defining appropriate storage and handling conditions. synergbiopharma.comeuropa.eu The energy required to initiate degradation can be quantified by the activation energy, which can be determined through kinetic studies at different temperatures. rsc.orgnih.gov

The thermal decomposition of nitrosamines often involves homolytic cleavage of the N-N bond, leading to the formation of radical species. nist.gov These reactive intermediates can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. The specific pathways and products will depend on the structure of the nitrosamine and the surrounding environment.

The table below shows representative data on how temperature could affect the degradation rate constant and half-life of a nitrosamine like this compound, assuming first-order kinetics.

Table 2: Representative Thermal Degradation Kinetics of this compound

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 25 | 1.0 x 10⁻⁷ | 1925 |

| 40 | 5.0 x 10⁻⁷ | 385 |

| 60 | 2.5 x 10⁻⁶ | 77 |

| 80 | 1.0 x 10⁻⁵ | 19.25 |

Photolytic Degradation Mechanisms

Exposure to light, particularly in the ultraviolet (UV) range, can cause the photolytic degradation of nitrosamines. mdpi.comnih.govnih.govresearchgate.netmdpi.com Photostability testing is a key component of drug stability programs. ich.org The degradation process is initiated by the absorption of photons, which can lead to the electronic excitation of the nitrosamine molecule. mdpi.com

The primary photochemical reaction for many nitrosamines is the homolytic cleavage of the N-NO bond, which produces a nitric oxide radical and an aminyl radical. mdpi.com These radicals can then undergo further reactions, such as rearrangement, disproportionation, or reaction with other molecules in the matrix. In the presence of water, heterolytic photocleavage of the N-N bond can also occur, yielding dimethylamine (B145610) and nitrous acid in the case of N-nitrosodimethylamine (NDMA). mdpi.com

Degradation Product Identification and Characterization

Spectroscopic and Chromatographic Approaches for Metabolite Profiling

A combination of chromatographic and spectroscopic techniques is typically employed for the separation and identification of degradation products. nih.govanimbiosci.orgunl.edu

Chromatography: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for separating this compound from its parent drug, sotalol, and its various degradation products. nih.govresearchgate.netnih.gov Supercritical fluid chromatography (SFC) has also been shown to be effective, particularly for separating isomers of this compound. fu-berlin.deresearchgate.netscribd.com

Mass Spectrometry (MS): Mass spectrometry, especially when coupled with chromatography (LC-MS, SFC-MS), is a powerful tool for the identification and structural elucidation of degradation products. fu-berlin.deresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. fu-berlin.deresearchgate.netscribd.com Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural information. researchgate.netnih.gov

A study on the forced nitrosation of sotalol utilized SFC-HRMS to analyze the resulting products. fu-berlin.deresearchgate.netscribd.com The analysis revealed two peaks corresponding to this compound, suggesting the presence of two isomers that were separated by the chromatographic method. fu-berlin.deresearchgate.netscribd.com The mass spectra of these isomers were identical, but they exhibited different adduct formations ([M+H]+ and [M+Na]+), which aided in their characterization. fu-berlin.describd.com

The table below lists the chemical compounds mentioned in this article.

Proposed Degradation Pathways and Structural Elucidation of this compound

The degradation of N-nitrosamines is a complex process influenced by factors such as pH, temperature, and exposure to light. acs.orgresearchgate.net While specific degradation kinetic studies on this compound are not widely available in public literature, its degradation pathways can be inferred from the known behavior of other N-nitroso compounds and the structure of the parent molecule, sotalol.

Proposed Degradation Pathways:

This compound contains a secondary amine and a methanesulfonamide group, both of which can influence its stability. fu-berlin.de Potential degradation pathways likely include:

Hydrolysis: Under certain pH conditions, the N-nitroso group can be susceptible to hydrolytic cleavage, which could lead to the formation of sotalol and nitrous acid. researchgate.net The rate of this reaction is often dependent on the pH of the microenvironment. researchgate.net

Photodegradation: Many nitrosamines are known to be susceptible to degradation upon exposure to UV light. researchgate.netmdpi.com UV photolysis can lead to the cleavage of the N-N bond, generating radical species that can undergo further reactions. mdpi.com For other nitrosamines, photolysis has been shown to produce a variety of degradation products, including corresponding amines, nitrite, and nitrate. acs.org

Oxidative Degradation: Oxidative conditions can also lead to the degradation of this compound. The secondary amine and other functional groups within the molecule could be susceptible to oxidation, leading to a variety of degradation products. rsc.orgscirp.org

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Studies on other nitrosamines have shown that thermal degradation can lead to the formation of various byproducts. nih.gov

Structural Elucidation:

The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways. scirp.orgvictoria.ac.nz High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a primary technique for this purpose. nih.gov

LC-MS/MS: This technique allows for the separation of the degradation products from the parent compound, followed by their detection and fragmentation. The fragmentation patterns observed in the MS/MS spectra provide valuable information about the structure of the degradation products. victoria.ac.nz

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products, further aiding in their identification. scirp.org

NMR Spectroscopy: In cases where sufficient quantities of a degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.

A study on sotalol itself identified two nitrosated species after a nitrosation assay procedure, suggesting that nitrosation could occur at both the secondary amine and the methanesulfonamide moieties. fu-berlin.de The structural elucidation of these would require advanced analytical techniques like high-resolution mass spectrometry to confirm the exact site of nitrosation and to characterize any subsequent degradation products. fu-berlin.de

Impurity Control and Mitigation Strategies for N Nitrososotalol in Pharmaceutical Systems

Risk Assessment Methodologies for NDSRI Formation

A systematic risk assessment is the foundation for controlling NDSRI formation. fda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate a three-step process for manufacturers: risk assessment, confirmatory testing if risks are identified, and implementation of changes to reduce impurities. fda.gov This process involves a holistic evaluation of the entire product lifecycle, from the synthesis of the API to the storage of the final drug product. publications.gc.ca

Qualitative Risk Evaluation based on Precursor Presence

Qualitative risk analysis serves as the initial step in identifying potential issues by evaluating risk factors without extensive numerical calculation. safetyculture.compmi.org The primary risk factor for the formation of N-Nitrososotalol is the inherent chemical structure of sotalol (B1662669) itself, which contains a secondary amine group. senpharma.vn This amine is vulnerable to nitrosation, a chemical reaction with a nitrosating agent. themedicinemaker.com

The formation of N-nitrosamines requires three key factors: a nitrosatable amine, a nitrosating agent, and conditions conducive to the reaction. pharmaexcipients.com Eliminating any one of these factors is sufficient to mitigate the risk. pharmaexcipients.com A qualitative risk assessment for this compound, therefore, focuses on identifying the potential sources of nitrosating agents, primarily nitrites, throughout the manufacturing process.

Key sources of risk include:

Raw Materials and Excipients: Nitrite (B80452) impurities can be present in various excipients, solvents, and even the water used in production. themedicinemaker.comijpsjournal.com A thorough qualification of suppliers is necessary to select excipients with the lowest possible nitrite content. senpharma.vn

Manufacturing Process: Certain process conditions can favor nitrosation. For example, acidic conditions generally increase the rate of nitrosation. pharmaexcipients.com

Degradation: The degradation of the API or excipients can sometimes generate secondary amines.

Packaging and Storage: Packaging materials, such as those containing nitrocellulose, can be a source of nitrosating agents during storage. publications.gc.casenpharma.vn

This evaluation helps to prioritize risks and determine where to focus mitigation efforts. safetyculture.com It is a project manager's first line of defense against potential detractors to a project's success. safetyculture.com

Quantitative Risk Assessment Models

When a qualitative assessment identifies a potential risk, a quantitative risk assessment is employed to estimate the magnitude of that risk. usp.org This involves determining an acceptable intake (AI) limit for the specific NDSRI, which represents a level that would not pose a significant safety concern to patients. fda.gov

For NDSRIs like this compound that may lack extensive carcinogenicity data, several models are used:

Structure-Activity Relationship (SAR) Analysis: The carcinogenic potential of an NDSRI can be predicted by analyzing its chemical structure. fda.govpropharmagroup.com The FDA recommends a "predicted carcinogenic potency categorization" approach based on the activating and deactivating structural features of the molecule. khlaw.com This allows for the classification of the NDSRI into a potency category with a corresponding AI limit. propharmagroup.com

Read-Across Assessment: This method uses toxicological data from a well-studied surrogate compound that is structurally similar to the NDSRI . propharmagroup.comfrontiersin.org The AI for the NDSRI can be based on the data from the surrogate. khlaw.com

Carcinogenic Potency Calculation: If available, rodent carcinogenic potency data, such as TD50 values (the dose that causes tumors in 50% of test subjects), can be used to calculate a specific AI for the compound. fda.govfrontiersin.org

The FDA has established potency categories for NDSRIs to help determine AI limits, which are crucial for setting specifications and ensuring product quality. propharmagroup.com

Table 1: FDA Carcinogenic Potency Categories for NDSRIs

| Potency Category | Description | Recommended AI Limit (ng/day) | Basis for AI Limit |

|---|---|---|---|

| 1 | Predicted to have carcinogenic potency no higher than the class-specific limit for nitrosamine (B1359907) impurities. | 26.5 | Based on the AI for N-nitrosodiethylamine (NDEA), a potent, robustly tested nitrosamine. propharmagroup.com |

| 2 | Predicted to have carcinogenic potency no higher than NDMA and NNK. | 100 | Represents potent, robustly tested nitrosamines like N-nitrosodimethylamine (NDMA) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-(butanone) (NNK). propharmagroup.com |

Preventive Measures During Synthesis and Manufacturing

Mitigating the risk of this compound formation requires a multi-faceted approach that encompasses the entire manufacturing process, from API synthesis to the final drug product formulation. ijpsjournal.com

Optimization of Reaction Conditions to Minimize Nitrosation

Careful design and optimization of the sotalol synthesis and drug product manufacturing processes are critical to preventing nitrosamine formation. khlaw.com

pH Control: Nitrosation reactions are often pH-dependent, with mildly acidic conditions generally accelerating the reaction rate. pharmaexcipients.com Maintaining a neutral or basic pH where possible during manufacturing can significantly reduce the formation of this compound. senpharma.vnusp.org

Temperature Control: Elevated temperatures can increase the rate of chemical reactions, including nitrosation. senpharma.vnresearchgate.net Conducting manufacturing steps at the lowest feasible temperature can help mitigate this risk.

Reagent Selection: The choice of reagents and the order of synthetic steps can be crucial. For instance, avoiding the use of nitrosating agents in the same or subsequent steps as an amine source is a key strategy. pharmaexcipients.com If a nitrosating agent like sodium nitrite must be used, for example to quench a reactive species, it should be done after the reactive species has been separated from any amine-containing intermediates. pharmaexcipients.com

Process Design: Shifting from wet granulation, which involves heat and moisture that can promote nitrosation, to processes like direct compression may help reduce the formation of NDSRIs. usp.org

Control of Nitrite and Amine Impurities in Starting Materials

A primary strategy for preventing this compound formation is to strictly control the levels of its precursors—vulnerable amines and nitrites—in all raw materials. ijpsjournal.commdpi.com

Supplier Qualification: Manufacturers should implement rigorous supplier qualification programs to ensure that excipients, solvents, and other raw materials have the lowest possible levels of nitrite contamination. senpharma.vnmdpi.com This may involve auditing suppliers and selecting those who can provide materials with consistently low nitrite content. senpharma.vn

Testing of Materials: Routine testing of incoming materials for nitrite levels is essential. Various analytical methods, such as ion chromatography with different detection techniques, can be used to quantify nitrite concentrations.

Control of Amine Impurities: While the sotalol molecule itself contains a secondary amine, it is also important to control for other potential amine impurities that could be present in starting materials or arise from side reactions during synthesis. usp.org Techniques like crystallization are key for purging such impurities from the final API. usp.org

Table 2: Example Nitrite Levels and Associated Risk in Excipients

| Nitrite Concentration | Risk Level | Action |

|---|---|---|

| <200 ng/g or Below Limit of Quantification (LOQ) | Low | Considered a low risk for introducing relevant nitrite levels. |

| 200 - 500 ng/g | Moderate | Periodic testing is recommended to monitor nitrite levels. |

| >500 ng/g | High | Requires significant attention and potential rejection of the material batch. |

Role of Nitrite Scavengers and Antioxidants in Mitigation

Incorporating nitrite scavengers into the drug product formulation is a highly effective mitigation strategy. themedicinemaker.compharmaexcipients.com These compounds work by reacting with and eliminating nitrite ions, thereby preventing them from reacting with the amine in sotalol. themedicinemaker.comdsm-firmenich.com

Antioxidants are a prominent class of nitrite scavengers. contractpharma.com The FDA has specifically mentioned the use of ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) as a potential mitigation strategy. pharmaexcipients.comdsm-firmenich.com

Mechanism of Action: These antioxidants block nitrosation reactions by reducing the nitrite anion before it can react with the amine. mdpi.com This scavenging action can occur during the manufacturing process and throughout the product's shelf life. mdpi.com

Effectiveness: Studies have shown that even low concentrations of scavengers like ascorbic acid (e.g., 0.25% to 1.00%) can significantly decrease nitrite content in solid dosage forms. themedicinemaker.comdsm-firmenich.com The effectiveness can depend on the specific drug substance, the formulation, and the manufacturing process. usp.org

Selection: The choice of scavenger should be based on its compatibility with the API and other excipients, the dosage form, and its regulatory acceptance. usp.org Besides ascorbic acid and alpha-tocopherol, other compounds like erythorbic acid, sodium ascorbate, and certain amino acids have also demonstrated inhibitory effects. mdpi.com

Table 3: Common Nitrite Scavengers and Their Efficacy

| Scavenger/Antioxidant | Class | Key Findings | Reference |

|---|---|---|---|

| Ascorbic Acid (Vitamin C) | Antioxidant | Widely studied and proven effective in inhibiting N-nitrosation in various systems, including drugs. Effective even at low concentrations (e.g., 0.25%). mdpi.comdsm-firmenich.com | themedicinemaker.commdpi.comdsm-firmenich.com |

| Alpha-tocopherol (Vitamin E) | Antioxidant | Mentioned by the FDA as a potential mitigation strategy. Works by blocking nitrosation reactions. mdpi.comdsm-firmenich.com | mdpi.comdsm-firmenich.com |

| L-cysteine | Amino Acid | Recognized as a highly effective inhibitor under most studied conditions. mdpi.com | mdpi.com |

| Para-aminobenzoic acid (PABA) | Amine | Identified as an efficient inhibitor of N-nitrosamine formation, with activity comparable to ascorbic acid. usp.org | usp.org |

| Ferulic Acid | Antioxidant | Demonstrated high inhibition of NDSRI formation in tested conditions. usp.org | usp.org |

| Caffeic Acid | Antioxidant | Showed high inhibition of NDSRI formation, with effectiveness ranking just below ascorbic acid in some studies. usp.org | usp.org |

Design of Experiments for Process Robustness Against Nitrosamine Formation

Design of Experiments (DOE) is a systematic and efficient method for understanding the relationship between multiple input variables (factors) and key output variables (responses). jmp.com In the context of this compound, DOE is a powerful tool to identify and control process parameters that influence its formation, thereby ensuring the robustness of the manufacturing process.

A typical DOE approach involves systematically varying critical process parameters such as temperature, pH, reaction time, and the concentration of reactants, including the parent molecule Sotalol and any potential nitrosating agents. jmp.comasq.org For instance, a full factorial or fractional factorial design can be employed to study the main effects and interactions of these parameters on the formation of this compound. jmp.com

Key factors often investigated in a DOE for this compound formation include:

Nitrite Concentration: The presence of nitrites is a critical factor in the formation of nitrosamines. ijpsjournal.com DOE can help establish the maximum allowable limit of nitrite in raw materials and excipients.

pH of the Reaction Mixture: The rate of nitrosation is highly pH-dependent. zamann-pharma.com DOE studies can pinpoint the optimal pH range to minimize this compound formation.

Temperature and Time: These parameters can influence the kinetics of the nitrosation reaction. syr.edu DOE helps in defining the process boundaries to keep the formation of the impurity at a minimum.

Presence of Inhibitors: The effect of antioxidants, such as ascorbic acid or alpha-tocopherol, which can inhibit nitrosamine formation, can be quantified using DOE. fda.gov

By analyzing the results of these experiments, a statistical model can be built to predict the formation of this compound under different process conditions. This allows for the establishment of a robust control strategy where process parameters are maintained within a defined design space to consistently produce a product with minimal this compound levels.

Purge and Fate Studies of this compound

Understanding the fate and purge of this compound throughout the manufacturing process is crucial for its control. These studies are designed to determine how effectively the impurity is removed during various downstream processing steps. cambrex.com

Experimental Determination of Impurity Fate in Downstream Processes

Fate and purge studies involve intentionally spiking a known amount of this compound into the process stream at a specific stage and then tracking its concentration through subsequent purification steps like crystallization, washing, and drying. cambrex.com This provides empirical data on the purge factor for each unit operation.

A typical experimental setup would involve:

Synthesis and Qualification of this compound Standard: A pure reference standard of this compound is required for spiking and for the development of a sensitive analytical method to detect it at very low levels. cambrex.com

Spiking Study: The this compound standard is introduced into a representative batch of the reaction mixture. cambrex.com

Process Simulation: The spiked mixture is then subjected to the downstream processing steps under investigation.

Analysis: Samples are taken at each stage and analyzed using a validated, highly sensitive analytical method, such as LC-MS/MS, to quantify the remaining this compound. researchgate.net

The results of these studies provide a quantitative measure of the process's ability to purge the impurity, which is essential for justifying the control strategy to regulatory authorities.

Computational Modeling for Purge Factor Prediction

In addition to experimental studies, computational modeling is increasingly being used to predict the purge factor of impurities. researchgate.net These models use the physicochemical properties of the impurity, such as solubility, volatility, and reactivity, along with the process conditions to estimate its removal at each step. europa.eu

Software tools are available that can simulate the behavior of impurities in different unit operations. usp.org For this compound, properties like its partition coefficient (LogP) can be used to predict its distribution between different phases during extraction or washing steps. usp.org While theoretical purge calculations can be conservative, they provide a valuable tool for risk assessment and for designing more targeted experimental studies. usp.org It is important to note that the accuracy of these models depends on the quality of the input data and the assumptions made. usp.org Therefore, they are often used in conjunction with, rather than as a replacement for, experimental verification.

Regulatory Frameworks for Nitrosamine Impurity Control (ICH M7, EMA, FDA, WHO Guidelines)

The control of nitrosamine impurities in pharmaceuticals is governed by a stringent regulatory framework established by international bodies like the International Council for Harmonisation (ICH), the European Medicines Agency (EMA), the U.S. Food and Drug Administration (FDA), and the World Health Organization (WHO). zamann-pharma.comcolorcon.comwho.int These guidelines aim to ensure that patient exposure to these potentially carcinogenic impurities is kept to a minimum.

The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, which includes nitrosamines. acs.org It outlines a risk-based approach to identify, categorize, and control such impurities. acs.org

Acceptable Intake (AI) Derivation and Carcinogenic Potency Categorization Approaches (CPCA)

A key element of the regulatory framework is the establishment of an Acceptable Intake (AI) limit for each nitrosamine impurity. The AI represents a level of daily exposure that is considered to be of negligible carcinogenic risk over a lifetime. zamann-pharma.com

For novel nitrosamines like this compound, where carcinogenicity data is often lacking, the Carcinogenic Potency Categorization Approach (CPCA) is used to derive a provisional AI. lhasalimited.orgnih.gov The CPCA, developed by regulatory authorities including the FDA, assigns a nitrosamine to one of five potency categories based on its chemical structure. zamann-pharma.comfda.gov This approach considers activating and deactivating structural features that influence the carcinogenic potency of the molecule. nih.govfda.gov

This compound has been assigned to Potency Category 4 , which corresponds to an Acceptable Intake (AI) limit of 1500 ng/day . veeprho.comhsa.gov.sgdgra.detga.gov.au This categorization is based on its structural features and is used by regulatory agencies like the FDA and the Health Sciences Authority of Singapore. veeprho.comhsa.gov.sg

Table of Carcinogenic Potency Categories and Corresponding AI Limits

| Potency Category | Risk Level | AI Limit (ng/day) |

| 1 | Highest | 18 |

| 2 | High | 100 |

| 3 | Moderate | 400 |

| 4 | Low | 1500 |

| 5 | Lowest | 1500 |

This table provides a general overview of the CPCA. The AI for a specific nitrosamine is determined on a case-by-case basis.

Control Strategies for Multiple Nitrosamine Impurities

In some cases, a drug product may contain more than one nitrosamine impurity. gmp-compliance.org Regulatory guidelines provide two main options for controlling multiple nitrosamines:

Total Nitrosamine Limit: The total daily intake of all identified nitrosamines should not exceed the AI of the most potent nitrosamine present in the product. gmp-compliance.org

Summation of Risk: The total cancer risk from all identified nitrosamines should not exceed a 1 in 100,000 lifetime risk. gmp-compliance.org This can be approached in a fixed or flexible manner, where limits for individual nitrosamines are set as a percentage of their respective AIs, with the sum of these percentages not exceeding 100%. gmp-compliance.org

Genotoxicity and Dna Interaction Mechanisms of N Nitrososotalol

Metabolic Activation Pathways of N-Nitrososotalol

For many N-nitrosamines, metabolic activation is a prerequisite for their genotoxic and carcinogenic effects. europa.eu This process typically involves enzymatic modification of the parent compound into a more reactive form.

A study by Robbiano et al. (1991) demonstrated that this compound requires metabolic activation to exert its genotoxic effects. In their research, this compound did not induce DNA fragmentation in Chinese hamster lung V79 cells, which have limited metabolic capacity. However, it was genotoxic in primary cultures of rat and human hepatocytes, cells known for their high metabolic activity. researchgate.net This indicates that the liver is a primary site for the metabolic activation of this compound. researchgate.net

The metabolic activation of N-nitrosamines is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov While direct studies identifying the specific CYP isoforms responsible for the activation of this compound are limited, research on structurally related N-nitroso compounds provides significant insights.

For many N-alkylnitrosamines, CYP2E1 and CYP2A6 are the principal enzymes involved in their activation. efpia.eu For instance, N-nitroso propranolol (B1214883) (NNP), the nitrosated derivative of the beta-blocker propranolol, has been shown to be bioactivated by CYP enzymes. nih.govnih.gov A detailed investigation identified CYP2C19 as the most active human CYP isoform in the metabolic activation of NNP to a genotoxicant. nih.govnih.gov Given the structural similarities between sotalol (B1662669) and propranolol, it is plausible that similar CYP enzymes, including members of the CYP2A and CYP2C families, could be involved in the metabolic activation of this compound. However, without direct experimental evidence, the specific enzymes responsible for this compound activation remain to be definitively identified.

The structural features of N-nitrosamines, such as the presence of branched alkyl chains, can influence the rate of metabolic activation by CYP enzymes, potentially reducing carcinogenic potency by sterically hindering the enzymatic action. efpia.eu

The metabolic activation of N-nitrosamines, typically through α-hydroxylation by CYP enzymes, leads to the formation of unstable α-hydroxynitrosamines. europa.eu These intermediates can spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions or carbocations. efpia.euawametox.com These reactive intermediates are the ultimate genotoxic agents, capable of reacting with nucleophilic sites on cellular macromolecules, most notably DNA. evotec.comnumberanalytics.com

While the specific reactive intermediates of this compound have not been characterized, the general pathway for N-nitroso compounds suggests that its metabolic activation would generate an electrophilic species capable of alkylating DNA. europa.euefpia.eu The formation of these reactive metabolites is considered a key step in initiating the cascade of events leading to DNA damage. evotec.comnumberanalytics.com

Role of Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A6) in Activation

Mechanisms of DNA Adduct Formation

Once formed, the reactive intermediates of this compound can covalently bind to DNA, forming DNA adducts. numberanalytics.com These adducts are a form of DNA damage that can disrupt normal cellular processes like DNA replication and transcription, and if not repaired, can lead to mutations. nih.gov

Research has confirmed that this compound is capable of inducing DNA damage. Studies using primary cultures of rat and human hepatocytes have shown that exposure to this compound leads to DNA fragmentation, a hallmark of DNA damage. researchgate.net Furthermore, the induction of unscheduled DNA synthesis (UDS) was observed, indicating that the cell is actively trying to repair the damaged DNA. researchgate.netimrpress.com

| Genotoxicity Profile of this compound in Hepatocytes | |

| Endpoint | Observation |

| DNA Strand Breaks (Rat Hepatocytes) | Positive at 1.0 mM |

| Unscheduled DNA Synthesis (UDS) (Rat Hepatocytes) | Positive at 0.3 mM |

| DNA Strand Breaks (Human Hepatocytes) | Positive at 3 mM |

| Unscheduled DNA Synthesis (UDS) (Human Hepatocytes) | Positive at 3 mM |

| Source: imrpress.com |

The primary mechanism by which reactive nitrosamine (B1359907) metabolites cause genotoxicity is through the alkylation of DNA bases. nih.gov The electrophilic intermediates react with the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.gov

A particularly critical type of DNA adduct formed by many alkylating agents is O6-alkylguanine, such as O6-methylguanine. nih.gov This specific adduct is highly mutagenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov While the formation of O6-alkylguanine adducts has been extensively documented for various N-nitroso compounds, specific studies identifying the exact DNA adducts formed by this compound, including whether it forms O6-alkylguanine adducts, are not available in the reviewed literature. However, given its classification as a genotoxic N-nitroso compound, the formation of such promutagenic adducts is a plausible mechanism of its action.

The structure of an N-nitrosamine plays a significant role in its biological activity and alkylating potency. For instance, the presence of a hydroxyl group beta to the nitrosamine function, a feature present in this compound, has been suggested to be a factor that reduces carcinogenic potency compared to other nitrosamines. efpia.eu Additionally, steric hindrance near the N-nitrosamine group, such as bulky or branched alkyl groups, can diminish genotoxicity, likely by impeding the metabolic activation by CYP enzymes. efpia.eu These structural considerations are important for assessing the potential risk of N-nitroso compounds.

Alkylation of DNA Bases (e.g., O6-Methylguanine Adducts)

Cellular Responses to DNA Damage Induced by this compound

When DNA damage occurs, cells activate a complex signaling network known as the DNA Damage Response (DDR). mdpi.com This response aims to halt the cell cycle to allow time for DNA repair, or if the damage is too severe, to trigger programmed cell death (apoptosis) to eliminate the damaged cell. mdpi.comnih.gov

The detection of DNA adducts and strand breaks induced by a genotoxic agent like this compound would be expected to activate the DDR. nih.gov Key proteins in this response include sensor kinases like ATM and ATR, which, upon detecting DNA lesions, phosphorylate a cascade of downstream effector proteins. mdpi.com These effectors, in turn, orchestrate cell cycle arrest and recruit DNA repair machinery. mdpi.com

The observation that this compound induces DNA fragmentation and UDS in hepatocytes is direct evidence of it triggering a cellular response to DNA damage. researchgate.netimrpress.com The UDS demonstrates the activation of DNA repair pathways. researchgate.net Moreover, in vivo studies in rats have shown that this compound can induce micronuclei in liver cells. imrpress.com Micronuclei are small, extra-nuclear bodies that contain damaged chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division, providing further evidence of the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of this compound and the cellular consequences of the DNA damage it causes.

| In Vivo Genotoxicity of this compound in Rats | |

| Test | Result |

| Micronucleus Test (Liver Cells) | Positive |

| Micronucleus Test (Spleen Cells) | Negative |

| Source: imrpress.com |

The specific pathways of the DDR activated by this compound, such as the specific checkpoint kinases (e.g., Chk1, Chk2) and downstream effectors, have not been specifically elucidated in the available literature. Research on other N-nitroso compounds has shown activation of these major checkpoint signaling kinases. nih.gov

DNA Repair Mechanisms (e.g., MGMT, Nucleotide Excision Repair, Mismatch Repair)

Once this compound or its metabolites form adducts with DNA, the cell employs a sophisticated network of DNA repair pathways to counteract the damage and maintain genomic integrity. The relevance and efficiency of these pathways depend on the specific type of DNA lesion formed.

O6-Methylguanine-DNA Methyltransferase (MGMT): N-nitroso compounds are known to be potent alkylating agents that can form various DNA adducts, with O6-alkylguanine being one of the most mutagenic lesions. nih.govunimedizin-mainz.de The primary defense against this type of damage is the O6-methylguanine-DNA methyltransferase (MGMT) protein. frontiersin.org MGMT is a "suicide" enzyme that directly transfers the alkyl group from the O6 position of guanine (B1146940) to one of its own cysteine residues. frontiersin.org This direct reversal mechanism is highly efficient but also stoichiometric, meaning each MGMT molecule can only repair one lesion. mdpi.com Overexpression of MGMT has been shown to protect against tumor initiation and the conversion of benign to malignant tumors induced by N-nitroso compounds like N-methyl-N-nitrosourea (MNU). nih.gov While direct studies on this compound are limited, the established mechanism for related alkylating agents strongly suggests that MGMT plays a critical role in repairing the specific O6-alkylguanine adducts it may form. frontiersin.orgmdpi.com

Nucleotide Excision Repair (NER): The NER pathway is responsible for removing a wide range of bulky, helix-distorting DNA lesions. actanaturae.ruqiagen.comkegg.jp While typically associated with damage from UV radiation or large chemical adducts, NER has also been implicated in the repair of certain types of alkylation damage, particularly larger adducts that cause significant structural distortion to the DNA helix. mdpi.comnih.gov The NER pathway involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. qiagen.com Studies on the alkylating agent N-n-butyl-N-nitrosourea (BNU) have shown that NER-deficient cells are more sensitive to its cytotoxic and mutagenic effects, indicating that NER contributes to the repair of the DNA damage it induces. nih.gov This suggests that bulkier adducts potentially formed by this compound could also be substrates for the NER pathway.

Mismatch Repair (MMR): The MMR system primarily corrects base-base mismatches and insertion/deletion loops that arise during DNA replication and recombination. However, it also plays a secondary role in responding to DNA damage. The MMR system can recognize certain DNA adducts, such as O6-methylguanine, when they are mispaired during replication (e.g., O6-MeG:T). Instead of directly repairing the adduct, the MMR system can initiate a futile cycle of repair attempts on the newly synthesized strand, which can lead to DNA strand breaks and cell death (apoptosis). This function makes MMR important in the cytotoxic response to alkylating agents. Cells deficient in MMR can exhibit tolerance to alkylating agents, as they fail to recognize the damaged base pairs, allowing them to persist and potentially lead to mutations in subsequent replication rounds.

Translesion Synthesis and Mutagenic Consequences

If DNA lesions are not removed by repair pathways before the cell undergoes replication, the DNA replication machinery may stall at the site of the adduct. researchgate.netembopress.org To overcome this blockage and complete replication, cells can activate a damage tolerance mechanism known as translesion synthesis (TLS). embopress.orgnih.gov TLS employs specialized, low-fidelity DNA polymerases (such as Pol η, κ, ι, and ζ) that can insert nucleotides opposite damaged bases, a process that is often error-prone. researchgate.netbiorxiv.org

The mutagenic outcome of TLS depends on the specific adduct and the TLS polymerase involved. For instance, when bypassing O6-alkylguanine adducts, TLS polymerases frequently misincorporate thymine (T) instead of cytosine (C) opposite the damaged guanine. nih.gov This leads to a characteristic G:C to A:T transition mutation in the next round of DNA replication. nih.gov The mutagenic potential of this compound is therefore directly linked to the formation of persistent DNA adducts that are bypassed by error-prone TLS polymerases. Studies on various DNA adducts show that the efficiency and mutagenicity of TLS can vary significantly, with some adducts strongly blocking replication while others are bypassed more readily, sometimes in a less mutagenic manner. embopress.orgnih.gov The ultimate consequence is a permanent alteration in the DNA sequence, which, if it occurs in a critical gene such as a tumor suppressor or proto-oncogene, can contribute to the initiation of carcinogenesis. iarc.fr

Comparative Genotoxicity Studies

The genotoxic potential of this compound has been evaluated in various experimental systems, both in vitro and in vivo. These studies are crucial for understanding its mechanism of action and species-specific effects.

In Vitro Assays (e.g., DNA fragmentation in Hepatocytes, Ames Assay considerations)

DNA Fragmentation in Hepatocytes: A key method for assessing the DNA-damaging potential of compounds that require metabolic activation is the use of primary hepatocytes. This compound has been shown to induce dose-dependent DNA fragmentation in primary cultures of both rat and human hepatocytes. researchgate.net In these studies, DNA damage was measured using the alkaline elution technique. Positive dose-related responses were observed after 20 hours of exposure to subtoxic concentrations of this compound, specifically in the range of 0.3–3 mM for both species. researchgate.net In contrast, this compound did not cause DNA fragmentation in Chinese hamster lung V79 cells, which lack the necessary metabolic enzymes. researchgate.net This finding indicates that this compound is an indirectly acting genotoxin that requires metabolic transformation by liver enzymes to exert its DNA-damaging effects. researchgate.net

| Assay | Cell System | Concentration Range | Result | Reference |

|---|---|---|---|---|

| DNA Fragmentation | Rat Hepatocytes | 0.3–3 mM | Positive | researchgate.net |

| DNA Fragmentation | Human Hepatocytes | 0.3–3 mM | Positive | researchgate.net |

| DNA Fragmentation | Chinese Hamster V79 Cells | Not Specified (Equal or higher concentrations) | Negative | researchgate.net |

Ames Assay Considerations: The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential. europa.eu However, testing N-nitroso compounds with the standard Ames test can be challenging and may produce false-negative results. nih.govlhasalimited.org This is often due to suboptimal metabolic activation, as the standard rat liver S9 fraction may not efficiently metabolize all nitrosamines. europa.eunih.gov For the closely related compound N-nitroso propranolol (NNP), studies have shown that it is mutagenic in the Ames test, but its detection is highly dependent on the assay conditions. hesiglobal.orgnih.gov Specifically, hamster liver S9 was found to be more effective at bio-transforming NNP into a mutagen than rat liver S9. nih.govresearchgate.net Enhanced testing conditions, such as using a higher concentration of S9 (e.g., 30%) and a pre-incubation method, are now recommended for testing nitrosamines to increase the sensitivity of the assay. europa.eulhasalimited.org These findings underscore that a negative result for this compound in a standard Ames test would not be sufficient to conclude a lack of mutagenic potential; an enhanced assay design is necessary for this class of compounds. europa.euusp.org

In Vivo Assays (e.g., Micronucleus Test in Rat Liver, Spleen)

The in vivo micronucleus test is used to detect chromosomal damage. bienta.net Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. nih.gov An evaluation of this compound in an in vivo micronucleus assay in rats showed tissue-specific genotoxicity. After oral administration, this compound induced a positive response in the liver, indicating it caused chromosomal damage in hepatocytes. imrpress.com However, it tested negative in the spleen cells from the same animals. imrpress.com This pattern is consistent with its nature as an indirectly acting genotoxin that is primarily metabolized in the liver. The reactive metabolites are likely formed in the liver and cause damage there before they can be distributed systemically to other tissues like the spleen in sufficient concentrations to induce a genotoxic effect.

| Assay | Tissue | Result | Reference |

|---|---|---|---|

| Micronucleus Test | Rat Liver Cells | Positive | imrpress.com |

| Micronucleus Test | Rat Spleen Cells | Negative | imrpress.com |

Species-Specific Differences in Genotoxic Potency and Metabolism